molecular formula C9H17N B13570915 3-Cyclopentylcyclobutan-1-amine

3-Cyclopentylcyclobutan-1-amine

Cat. No.: B13570915
M. Wt: 139.24 g/mol
InChI Key: IIVQSHRXGZKFJF-UHFFFAOYSA-N
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Description

3-Cyclopentylcyclobutan-1-amine: is an organic compound characterized by a cyclobutane ring substituted with a cyclopentyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylcyclobutan-1-amine typically involves the formation of the cyclobutane ring followed by the introduction of the cyclopentyl and amine groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, cyclobutane rings can be synthesized through transition-metal catalyzed cyclizations or photochemical reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of renewable starting materials and sustainable synthetic strategies is also emphasized in modern industrial processes.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-Cyclopentylcyclobutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and natural products.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials, catalysts, and sensors.

Mechanism of Action

The mechanism of action of 3-Cyclopentylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    Cyclopentane: A cycloalkane with a five-membered ring.

    Cyclobutylamine: A cyclobutane derivative with an amine group.

Uniqueness: 3-Cyclopentylcyclobutan-1-amine is unique due to the combination of a cyclobutane ring with a cyclopentyl group and an amine group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

3-cyclopentylcyclobutan-1-amine

InChI

InChI=1S/C9H17N/c10-9-5-8(6-9)7-3-1-2-4-7/h7-9H,1-6,10H2

InChI Key

IIVQSHRXGZKFJF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CC(C2)N

Origin of Product

United States

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